

Application Notes and Protocols for Assessing DQP-1105 Efficacy In Vivo

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Compound of Interest

Compound Name: *dqp-1105*

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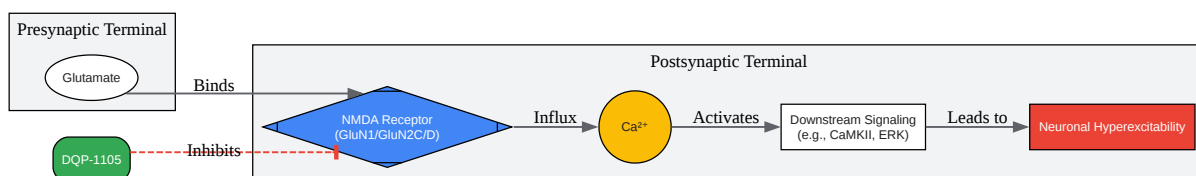
Introduction

DQP-1105 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing GluN2C and GluN2D subunits.^{[1][2][3][4]} Its mechanism of action is noncompetitive and voltage-independent, with its inhibitory activity being enhanced in the presence of glutamate.^{[1][2]} This unique profile makes **DQP-1105** a valuable research tool and a potential therapeutic candidate for neurological disorders associated with the dysregulation of GluN2C/D-containing NMDA receptors, such as certain forms of epilepsy.^[1]

These application notes provide detailed protocols for assessing the in vivo efficacy of **DQP-1105**, with a primary focus on its anticonvulsant properties in a relevant animal model of Tuberous Sclerosis Complex (TSC).

Mechanism of Action: Targeting GluN2C/D-Containing NMDA Receptors

DQP-1105 selectively binds to a site on GluN2C and GluN2D subunits of the NMDA receptor, leading to a conformational change that reduces the channel's ion flow in response to glutamate and glycine binding. This allosteric inhibition dampens excessive neuronal excitation mediated by these specific NMDA receptor subtypes. The signaling pathway is depicted below.



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Caption: **DQP-1105** signaling pathway.

In Vivo Efficacy Assessment in a Tuberous Sclerosis Complex (TSC) Mouse Model

A key and validated animal model for evaluating the anticonvulsant efficacy of **DQP-1105** is the heterozygous *Tsc1* (*Tsc1*^{+/-}) mouse model. These mice exhibit spontaneous seizures, mimicking the epileptic phenotype observed in TSC patients.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy data for **DQP-1105**.

Receptor Subtype	IC ₅₀ (μM)	Reference(s)
GluN2C	7.0	[1][3]
GluN2D	2.7	[1][3]
GluN2A	>100	[2]
GluN2B	>100	[2]

Table 1: In Vitro Potency of **DQP-1105** on NMDA Receptor Subtypes.

Animal Model	DQP-1105 Dose	Route of Administration	Key Efficacy Endpoint	Outcome	Reference(s)
Tsc1+/- Mouse	28 mg/kg	Intraperitoneal (IP)	Seizure Burden	Diminished	[1]
Neonatal Mice (P7-P9)	28 mg/kg	Intraperitoneal (IP)	Cortical Interneuron Maturation	Altered	[5]

Table 2: Summary of In Vivo Efficacy of **DQP-1105**.

Experimental Protocols

Protocol 1: Assessment of Anticonvulsant Efficacy in the Tsc1+/- Mouse Model

This protocol details the methodology for evaluating the anticonvulsant effects of **DQP-1105** using electroencephalography (EEG) and behavioral analysis.

1. Animals:

- Tsc1+/- mice and wild-type littermates (control group).
- Age: Postnatal day 14-21 (when spontaneous seizures are prevalent).[\[6\]](#)
- House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. EEG Electrode Implantation (if applicable):

- Anesthetize mice with isoflurane.
- Secure the animal in a stereotaxic frame.
- Implant stainless steel screw electrodes over the somatosensory cortex. A reference electrode can be placed over the cerebellum.

- Secure the electrode assembly with dental acrylic.
- Allow a recovery period of at least 48 hours before baseline recordings.

3. **DQP-1105** Formulation and Administration:

- Dissolve **DQP-1105** in a vehicle solution (e.g., 4% ethanol, 5% Tween 80, 5% PEG 400 in sterile 0.9% saline).[\[5\]](#)
- Administer **DQP-1105** at a dose of 28 mg/kg via intraperitoneal (IP) injection.[\[1\]](#)
- Administer an equivalent volume of the vehicle solution to the control group.

4. Seizure Monitoring and Analysis:

a. Behavioral Seizure Assessment:

- Following **DQP-1105** or vehicle administration, place mice in individual observation chambers.
- Continuously video record the animals for a predefined period (e.g., 4-6 hours).
- Score seizures based on a modified Racine scale by a blinded observer.

Score	Behavioral Manifestation
1	Mouth and facial movements
2	Head nodding
3	Forelimb clonus
4	Rearing with forelimb clonus
5	Rearing and falling with forelimb clonus

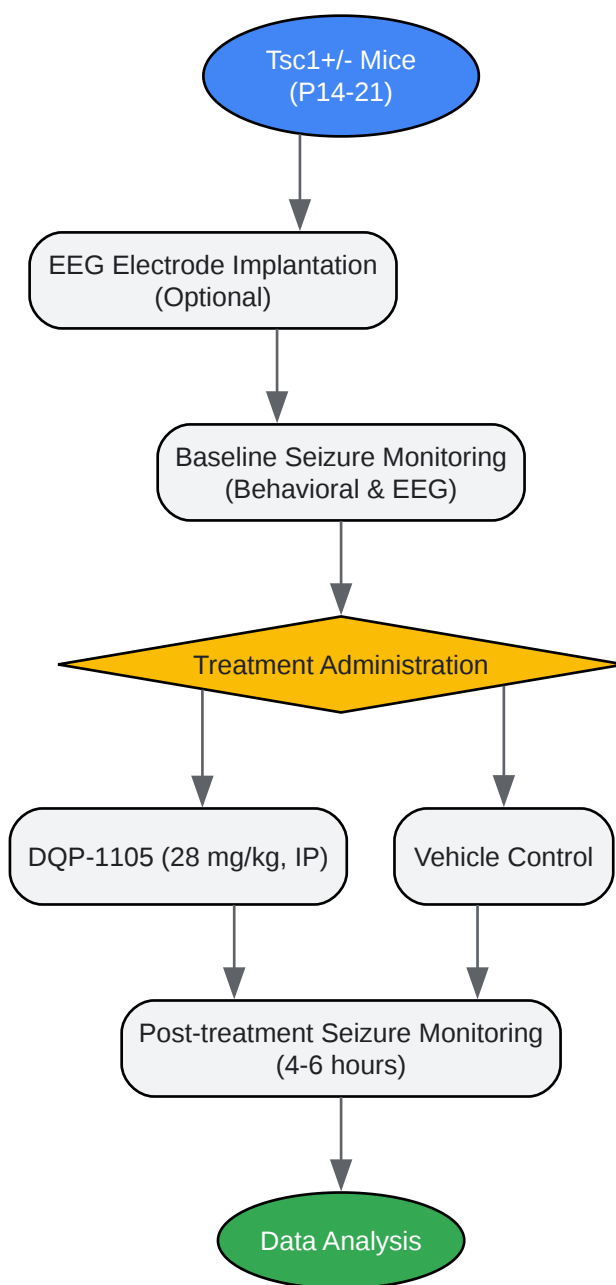
Table 3: Modified Racine Scale for Seizure Severity.

- Quantitative Endpoints:

- Seizure frequency (number of seizures per hour).
- Latency to the first seizure.
- Average seizure severity score.
- Duration of individual seizures.

b. EEG Seizure Analysis:

- Acquire continuous EEG recordings for several hours before (baseline) and after **DQP-1105** or vehicle administration.
- Analyze EEG data for epileptiform activity.
- Quantitative Endpoints:
 - Seizure Frequency and Duration: Manually or automatically detect and quantify the number and duration of electrographic seizures.
 - Spike and Wave Discharge Analysis: Quantify the frequency of interictal spikes and spike-wave discharges.
 - Spectral Analysis: Analyze the power of different EEG frequency bands (e.g., delta, theta, alpha, beta, gamma) during interictal and ictal periods.



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Caption: Experimental workflow for assessing anticonvulsant efficacy.

Protocol 2: Assessment of DQP-1105 Effects on Neonatal Cortical Interneuron Maturation

This protocol is adapted from studies investigating the role of GluN2C/D receptors in neuronal development.[5]

1. Animals:

- C57BL/6J or other appropriate mouse strains.
- Pups aged postnatal day 7 (P7).

2. **DQP-1105** Formulation and Administration:

- Prepare **DQP-1105** as described in Protocol 1.
- Administer **DQP-1105** (28 mg/kg, IP) or vehicle daily from P7 to P9.[\[5\]](#)

3. Tissue Collection and Analysis:

- At a designated endpoint (e.g., P21), euthanize the mice and collect brain tissue.
- Process the tissue for immunohistochemistry or electrophysiology.

4. Immunohistochemical Analysis:

- Stain brain sections for markers of interneurons (e.g., Parvalbumin, Somatostatin) and synaptic markers.
- Quantitative Endpoints:
 - Density and distribution of interneuron subtypes.
 - Dendritic arborization and spine density of specific neuronal populations.

5. Electrophysiological Analysis:

- Prepare acute brain slices.
- Perform whole-cell patch-clamp recordings from cortical neurons.
- Quantitative Endpoints:
 - Frequency and amplitude of spontaneous and miniature inhibitory postsynaptic currents (sIPSCs and mIPSCs).

- Intrinsic firing properties of interneurons.

Pharmacokinetic Considerations

While detailed pharmacokinetic data for **DQP-1105** in rodents is not extensively published in the reviewed literature, its in vitro potency and demonstrated in vivo efficacy at 28 mg/kg suggest adequate brain penetration to engage its target. Future studies should aim to characterize the brain-to-plasma ratio, half-life, and clearance of **DQP-1105** to further optimize dosing regimens for various in vivo applications.

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the in vivo efficacy of **DQP-1105**. The Tsc1+/- mouse model is a clinically relevant platform for investigating its anticonvulsant potential. Comprehensive evaluation using both behavioral and electrophysiological endpoints will yield a thorough understanding of **DQP-1105**'s therapeutic capabilities and its underlying mechanisms of action in the central nervous system.

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